4-(5-Hydroxyisoxazol-3-yl)benzoic acid
Description
4-(5-Hydroxyisoxazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted at the para position with a 5-hydroxyisoxazole ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, and their derivatives are widely explored in medicinal chemistry due to their bioactivity .
Properties
IUPAC Name |
4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXDENOBLWNTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284833 | |
| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178168-22-4 | |
| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(5-Hydroxyisoxazol-3-yl)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
4-(5-Hydroxyisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Hydroxyisoxazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxyisoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyisoxazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in the Isoxazolyl Benzoic Acid Family
a. 4-Hydroxybenzoic Acid (CAS 99-96-7)
- Structure : Lacks the isoxazole ring; features a hydroxyl group directly attached to the benzene ring.
- Key Differences : The absence of the isoxazole moiety reduces steric hindrance and electronic complexity. This simplicity makes 4-hydroxybenzoic acid a common precursor in preservatives and polymer synthesis, whereas the isoxazole derivative may exhibit enhanced bioactivity .
b. β-(5-Methyl-3-isoxazolylamido)-benzoic Acid (Compound 3)
- Structure : Contains a methyl-substituted isoxazole linked via an amide bond to benzoic acid.
- Key Differences : The amide linkage introduces conformational rigidity compared to the direct C–C bond in the target compound. Methyl substitution on the isoxazole may increase lipophilicity, affecting membrane permeability in pharmaceutical contexts .
c. Benzoic acid, 4-[5-[(phenylthio)methyl]-3-isoxazolyl] (CAS 835594-20-2)
- Structure : Features a phenylthio-methyl group on the isoxazole ring.
- This compound’s molecular weight (311.35 g/mol) is higher than the hydroxy-substituted target, impacting pharmacokinetic properties .
Azo and Benzothiazolyl Derivatives
a. 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo Benzoic Acid
- Structure : Integrates a benzothiazole azo group with benzoic acid.
- Key Differences : The azo linkage (–N=N–) confers chromophoric properties, making these compounds suitable as dyes or sensors. In contrast, the hydroxyisoxazole group in the target compound may prioritize hydrogen bonding over conjugation .
b. 4-Substituted Benzylidene-3-methylisoxazol-5(4H)-ones
- Structure : Contains a benzylidene group fused to a methylisoxazolone ring.
- Key Differences : The α,β-unsaturated ketone system in the isoxazolone ring enables Michael addition reactions, a feature absent in the target compound. These derivatives show antioxidant activity, suggesting that the hydroxyisoxazole variant could also exhibit redox-modulating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
